An In-Depth Technical Guide to the Chemical Structure and Properties of Gusperimus
An In-Depth Technical Guide to the Chemical Structure and Properties of Gusperimus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusperimus, a synthetic derivative of the natural product spergualin, is a potent immunosuppressive agent that has been investigated for its utility in preventing organ transplant rejection and in the treatment of various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of Gusperimus. Detailed summaries of quantitative data, experimental protocols, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identifiers
Gusperimus is a polyamine-containing compound with a unique chemical architecture that underpins its biological activity.
| Identifier | Value |
| IUPAC Name | N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide[1] |
| SMILES String | C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O[1] |
| CAS Number | 98629-43-7[2] |
| Molecular Formula | C₁₇H₃₇N₇O₃[2] |
| Synonyms | 15-deoxyspergualin, (+-)-15-Deoxyspergualin, Spanidin[2] |
Physicochemical Properties
The physicochemical properties of Gusperimus influence its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Molar Mass | 387.529 g·mol⁻¹ | |
| log P | -0.933 | |
| pKa (acidic) | 11.588 | |
| pKb (basic) | 2.409 | |
| Solubility | High water solubility |
Pharmacological Properties
Mechanism of Action
Gusperimus exerts its immunosuppressive effects through a multi-faceted mechanism of action, primarily targeting T-lymphocytes. The core of its activity lies in its ability to bind to the heat shock protein 70 (HSP70) family of proteins. This interaction disrupts downstream signaling pathways crucial for T-cell activation and proliferation.
Inhibition of NF-κB Signaling: The Gusperimus-HSP70 complex interferes with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of the nuclear factor-kappa B (NF-κB) in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Inhibition of Interleukin-2 (IL-2) Signaling: Gusperimus attenuates the signaling cascade downstream of the IL-2 receptor. This includes the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, both of which are critical for T-cell proliferation and survival.
Other Effects: Gusperimus has also been shown to inhibit the maturation of T-cells into cytotoxic T-lymphocytes and to reduce the expression of IL-2 receptors on CD4 and CD8 T-cells.
Pharmacokinetics
Published data on the pharmacokinetics of Gusperimus in humans is limited, however, a study in renal transplant patients provides some key parameters.
| Parameter | Mean Value (Range) |
| Elimination Half-life (t½β) | 2.4 h (1.0 - 5.9 h) |
| Maximum Plasma Concentration (Cmax) | 4117 ng/mL (1944 - 7166 ng/mL) |
| Area Under the Curve (AUC) | 12505 ng·h/mL (5642 - 24435 ng·h/mL) |
| Clearance | 653 mL/min (375 - 945 mL/min) |
| Volume of Distribution (Vd) | 0.7 L/kg (0.2 - 1.4 L/kg) |
Absorption and Bioavailability: Gusperimus has poor oral bioavailability and is therefore administered intravenously or subcutaneously. When administered intravenously, its bioavailability is 100%.
Metabolism and Excretion: The metabolic fate of Gusperimus has not been fully elucidated. A small fraction of the administered dose (mean 1.6%) is excreted unmetabolized in the urine. The extent of metabolism and the primary routes of excretion for its metabolites are not well-defined in the available literature.
Pharmacodynamics
The primary pharmacodynamic effect of Gusperimus is immunosuppression, characterized by a reduction in T-lymphocyte proliferation and function. This leads to the prevention of allograft rejection and the amelioration of autoimmune disease activity.
Experimental Protocols
In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess the in vitro immunosuppressive activity of Gusperimus by measuring its effect on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
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Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation.
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Gusperimus stock solution.
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CFSE stock solution (e.g., 5 mM in DMSO).
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Phosphate-buffered saline (PBS).
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Flow cytometer.
Methodology:
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Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
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CFSE Staining: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
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Cell Culture: Wash the CFSE-labeled cells twice with complete medium. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete medium.
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Treatment and Stimulation: Plate 100 µL of the cell suspension into a 96-well plate. Add 50 µL of medium containing various concentrations of Gusperimus (or vehicle control). Add 50 µL of medium containing the T-cell stimulus (e.g., PHA at 5 µg/mL).
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Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
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Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and measuring the emission at ~520 nm. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity in daughter cells.
Clinical Trial Protocol for Wegener's Granulomatosis (Refractory)
This protocol summarizes the methodology of a Phase II study of Gusperimus in patients with refractory Wegener's Granulomatosis.
Patient Population: Patients with active Wegener's granulomatosis (Birmingham Vasculitis Activity Score [BVAS] ≥ 4) and a history of treatment with cyclophosphamide or methotrexate.
Treatment Regimen:
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Gusperimus was self-administered via subcutaneous injection at a dose of 0.5 mg/kg/day.
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Treatment was given in six 21-day cycles with a 7-day washout period between cycles.
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Concomitant immunosuppressive drugs were withdrawn at the start of the study. Prednisolone doses were adjusted based on clinical status.
Monitoring and Endpoints:
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White blood cell counts were monitored, and treatment cycles were stopped if the count fell below 4,000/mm³.
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The primary endpoint was the achievement of complete remission (BVAS = 0 for at least 2 months) or partial remission (BVAS < 50% of the entry score).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Gusperimus.
Caption: Gusperimus inhibits the NF-κB signaling pathway.
Caption: Gusperimus inhibits IL-2 receptor signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for in vitro T-cell proliferation assay.
Conclusion
Gusperimus is a potent immunosuppressive agent with a well-defined chemical structure and a complex mechanism of action centered on the inhibition of T-cell activation and proliferation. While its clinical development has faced challenges, the unique mode of action involving HSP70 presents a continued area of interest for the development of novel immunosuppressive therapies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical, physicochemical, and pharmacological properties of Gusperimus and offering detailed insights into relevant experimental methodologies and the signaling pathways it modulates. Further research is warranted to fully elucidate its metabolic pathways and to explore its therapeutic potential in a broader range of immune-mediated disorders.
